Lythidathion
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-ethoxy-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O4PS3/c1-4-13-6-8-9(7(10)17-6)5-16-14(15,11-2)12-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMIAGPUNXEUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)S1)CSP(=S)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N2O4PS3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042101 | |
| Record name | Lythidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2669-32-1 | |
| Record name | Lythidathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2669-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lythidathion [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002669321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lythidathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYTHIDATHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7713KZO795 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structure Activity Relationships of Lythidathion
Synthetic Pathways and Precursor Chemistry for Lythidathion Production
The synthesis of this compound involves several chemical reactions that can be executed through various methods. evitachem.com One identified intermediate in the synthesis of this compound is 1,3-thiazolidin-2-one. lookchem.com This heterocyclic compound, containing a five-membered ring with one sulfur and two nitrogen atoms, serves as a versatile building block in organic synthesis. lookchem.com
This compound has a molecular formula of C₉H₁₈NO₃PS₂. google.com Its chemical name is (R,S)-S-sec-butyl-O-ethyl-2-oxo-1,3-thiazole alkane-3-base thiophosphate. google.com The synthesis typically involves the formation of the core 2-oxo-1,3-thiazolidine structure, followed by the addition of the O-ethyl S-sec-butyl phosphonothioate moiety. While specific detailed synthetic schemes were not extensively detailed in the provided results, the involvement of 1,3-thiazolidin-2-one highlights a key starting material or intermediate in the construction of the this compound molecule. lookchem.com
Stereochemical Considerations in the Synthesis of this compound and Related Analogues
This compound is described as having an (R,S) designation, indicating the presence of a chiral center and that it exists as a racemic mixture or a mixture of enantiomers. google.com Stereochemical considerations are important in the synthesis of biologically active compounds, as different stereoisomers can exhibit different levels of activity or even different types of activity. google.comjustia.com
Pure diastereomers or enantiomers of pesticidally active compounds can be obtained by separating suitable isomer mixtures or by employing methods of diastereoselective or enantioselective synthesis. google.comjustia.com Carrying out the synthesis with starting materials of a suitable stereochemistry is one approach to obtaining specific isomers. google.comjustia.com It is often advantageous to isolate or synthesize the biologically more effective isomer or isomer mixture if the individual components have different biological activities. google.comjustia.com While the provided information mentions the (R,S) nature of this compound, detailed stereoselective synthetic routes specifically for this compound or its analogues were not elaborated upon. However, the general principle of utilizing selective synthetic procedures or resolved starting materials to obtain specific stereoisomers is applicable in the field of pesticide synthesis. oapi.int
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to identify the relationship between the chemical structure of a molecule and its biological activity. gardp.orgwikipedia.org These analyses are crucial for understanding which structural features are responsible for the observed biological effects and for guiding the design of new compounds with improved activity. gardp.orgwikipedia.orgcollaborativedrug.com
SAR studies involve examining how modifications to the chemical structure of a compound affect its biological activity. gardp.org QSAR refines this by building mathematical relationships between the chemical structure and biological activity, often using molecular descriptors. wikipedia.orgijpsr.com
Elucidation of Molecular Descriptors Influencing Biological Activity
Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties, such as size, shape, electronic properties, and lipophilicity. nih.govslideshare.net In QSAR analyses, these descriptors are correlated with biological activity to build predictive models. nih.govslideshare.netmst.dk
For organophosphate and carbamate (B1207046) insecticides, which include compounds structurally related to this compound (an organothiophosphate), various types of descriptors such as topological, spatial, thermodynamic, information content, lead likeness, and E-state indices have been used in QSAR studies to derive quantitative relationships between insecticide activities and structural properties. nih.gov The specific molecular descriptors that most significantly influence the biological activity of this compound derivatives would typically be identified through statistical analysis of a dataset containing the structures and activity data of a series of related compounds. mdpi.com The interpretability of a QSAR model depends on the selected descriptors having clear, well-defined meanings corresponding to specific physicochemical or structural properties. mdpi.com
Computational Modeling and In Silico Approaches for Activity Prediction and Compound Optimization
Computational modeling and in silico approaches play a significant role in modern chemical research, including the prediction of biological activity and the optimization of compound structures. ijoear.commdpi.comnih.gov Techniques such as molecular docking and QSAR modeling are widely used. nih.govijoear.commdpi.com
Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein), providing insights into binding affinity and the nature of the interactions. ijoear.commdpi.combiorxiv.org QSAR models, built using molecular descriptors and biological activity data, can predict the activity of new, untested compounds based on their structures. nih.govslideshare.netmst.dk These in silico methods allow researchers to explore a vast chemical space and prioritize compounds for synthesis and experimental testing, accelerating the discovery and optimization process. ijoear.comnih.govyoutube.com
While specific computational studies focused solely on this compound were not detailed in the provided results, the general principles of using computational tools for predicting pesticide toxicity and optimizing compounds are well-established. thepsci.eumdpi.comnih.gov These approaches can help in designing more effective compounds by identifying key structural features that contribute to desired activity and predicting the potential activity of proposed new structures before they are synthesized. researchgate.netnih.govfrontiersin.org
Biochemical Mechanisms of Action and Efficacy in Target Organisms
Molecular Basis of Action: Cholinesterase Inhibition by Lythidathion
This compound is an organophosphate insecticide and organothiophosphate insecticide. herts.ac.uk Organophosphates are known to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE). herts.ac.ukwikipedia.orgorst.edu Cholinesterase enzymes are crucial in the nervous system as they break down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. wikipedia.orgorst.eduwikipedia.org By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of nerve impulses and disruption of normal nervous system function in target organisms. wikipedia.orgorst.edu This disruption can result in symptoms such as uncontrolled muscle twitching, paralysis, and ultimately death in affected pests. orst.edu The inhibition by organophosphates like this compound is often described as irreversible phosphorylation of the cholinesterase enzyme. wikipedia.org
Spectrum of Activity against Agricultural Pests
This compound has been described as an efficient, broad-spectrum organophosphorus insecticide and nematicide. google.commade-in-china.com Primary studies have indicated its broad spectrum of activity against plant nematodes and insects. google.com
Nematicidal Efficacy and Target Nematode Species
This compound is classified as a nematicide. made-in-china.com It is described as a broad-spectrum organothiophosphate nematicide. made-in-china.com It has shown significant systemic activity against various types of nematodes. made-in-china.com While specific target nematode species for this compound are not extensively detailed in the provided results, organophosphate nematicides in general are used to control important nematode groups in crop production, including root-knot nematodes (Meloidogyne spp.). ppjonline.orgnih.govresearchgate.netresearchgate.net
Insecticidal Efficacy across Diverse Insect Orders (e.g., Lepidoptera, Diptera, Coleoptera, Thysanoptera, Homoptera)
This compound is also classified as an insecticide and soil insecticide. herts.ac.ukmade-in-china.com It has been noted to have a broad spectrum of activity against various insect pests. google.com Research indicates its potential effectiveness against pests from several insect orders, including Lepidoptera, Diptera, Coleoptera, Thysanoptera, and Homoptera. google.com
Systemic Translocation and Contact Action in Plant Systems
This compound possesses properties of both strong contact action and significant systemic activity in plants. made-in-china.com Systemic insecticides are absorbed and distributed throughout the plant, so when insects feed on the plant tissues, they ingest the insecticide. made-in-china.com Contact insecticides, on the other hand, are toxic to insects upon direct contact. made-in-china.com Primary studies on this compound have shown inhaled conduction within plant bodies. google.com
Biochemical and Physiological Effects in Non-Target Organisms (excluding safety/adverse effects)
Organophosphorus pesticides, including this compound, can affect non-target organisms by inhibiting cholinesterase enzymes, similar to their action in target pests. orst.eduresearchgate.net This can lead to a range of biochemical and physiological effects in various non-target species, including earthworms, bees, fish, and birds. researchgate.net These effects can manifest as changes in behavior, development, reproduction, and molecular physiology. nih.govdowntoearth.org.in Pesticides, in general, have been shown to negatively affect growth, reproduction, and behavior in non-target organisms across different taxonomic groups, including microbes, fungi, plants, invertebrates, amphibians, birds, and mammals. downtoearth.org.in
Insecticide Resistance Mechanisms and Management Strategies
Mechanisms of Pest Resistance to Organophosphate Insecticides
Insect populations employ a variety of mechanisms to survive exposure to organophosphate insecticides. These mechanisms can broadly be categorized into physiological and behavioral adaptations who.int.
Metabolic Detoxification Pathways and Enzyme Overexpression
Metabolic resistance is a common mechanism where insects enhance their ability to break down or sequester insecticide molecules before they reach the target site irac-online.orgscielo.br. This is often achieved through the overexpression or increased efficiency of detoxifying enzymes. Key enzyme families involved in the metabolic detoxification of organophosphates include esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s) pjoes.comirac-online.orgscielo.brplos.orgnih.govmdpi.com.
Overproduction of esterase enzymes, for instance, has been shown to confer resistance to organophosphates in species like the peach-potato aphid (Myzus persicae) ahdb.org.uk. These enzymes can hydrolyze the ester bonds in organophosphates, rendering them less toxic scielo.br. Similarly, increased activity of GSTs and P450s can lead to the metabolism and excretion of organophosphate compounds pjoes.complos.orgnih.govmdpi.comcambridge.org. In some cases, the overexpression of these enzymes is linked to gene amplification or upregulation pjoes.com.
Target-Site Insensitivity via Receptor Modification
Target-site resistance occurs when the protein that the insecticide binds to is altered, reducing or eliminating the insecticide's ability to interact effectively who.intirac-online.orgnih.gov. For organophosphates, the primary target site is the acetylcholinesterase (AChE) enzyme who.intahdb.org.ukherts.ac.uk. Mutations in the gene encoding AChE (often referred to as ace-1) can lead to a modified enzyme that is less sensitive to inhibition by organophosphates who.intausveg.com.aunih.govmdpi.com.
Specific amino acid substitutions in the AChE enzyme have been identified as conferring resistance to organophosphates in various insect species who.intplos.orgmdpi.com. These modifications can reduce the binding affinity of the insecticide to the enzyme's active site researchgate.netoup.comresearchgate.net.
Reduced Cuticular Penetration and Absorption
Reduced cuticular penetration, also known as cuticular resistance, involves modifications to the insect's outer cuticle that slow down the absorption rate of the insecticide into the body ahdb.org.ukirac-online.orgwsu.edufrontiersin.orgresearchgate.net. A thicker cuticle or alterations in its lipid or protein composition can act as a barrier, reducing the amount of insecticide that reaches the target site frontiersin.orgresearchgate.net.
While reduced penetration alone may only confer low levels of resistance, it can significantly enhance the effectiveness of other resistance mechanisms, such as metabolic detoxification, by allowing more time for enzymes to act before the insecticide reaches its target wsu.edufrontiersin.orgresearchgate.net.
Behavioral Adaptations and Avoidance Responses
Behavioral resistance involves changes in an insect's behavior that reduce its exposure to insecticides who.intahdb.org.ukirac-online.orgresearchgate.netfrontiersin.orgresearchgate.netbiorxiv.org. This can include avoiding treated areas, ceasing feeding on treated plants, or moving to untreated parts of the plant or habitat ahdb.org.ukirac-online.org.
Although less common in agricultural pests compared to other resistance mechanisms, behavioral adaptations have been reported for various insecticide classes, including organophosphates ahdb.org.ukirac-online.orgresearchgate.net. These behaviors can be a result of evolved responses to the presence of the insecticide researchgate.net.
Documented Cases and Evolutionary Dynamics of Lythidathion Resistance in Agricultural Pest Populations
Information specifically detailing documented cases and the evolutionary dynamics of this compound resistance in agricultural pest populations is limited in the provided search results. This compound is identified as an organophosphate insecticide and an acetylcholinesterase inhibitor herts.ac.uk. It has been historically manufactured by Ciba Geigy but is considered obsolete for crop protection applications herts.ac.uk. While this compound has been mentioned in the context of research tools for investigating pest resistance mechanisms and metabolic pathways in insects evitachem.com, and in a patent for an insecticidal composition google.com, detailed studies on the evolution of resistance to this compound in specific agricultural pest populations were not prominently found.
The general principles of organophosphate resistance discussed in Section 4.1 would likely apply to this compound. The development of resistance would be driven by the selection pressure from its use, favoring individuals possessing one or more of the resistance mechanisms (metabolic detoxification, target-site insensitivity, reduced penetration, or behavioral avoidance) ausveg.com.aupjoes.com. The rate and intensity of resistance evolution would depend on factors such as the frequency of resistance alleles in the pest population, the mode of inheritance of resistance, the fitness costs associated with resistance, and the intensity and frequency of this compound application ausveg.com.auslideshare.net.
Research into Resistance Management Strategies for this compound
Given the general mechanisms of organophosphate resistance, research into managing this compound resistance would align with broader strategies for managing resistance to this class of insecticides. Effective resistance management aims to slow or prevent the development and spread of resistant populations ausveg.com.auslideshare.netirac-online.org.
Key strategies for managing insecticide resistance, applicable to organophosphates like this compound, include:
Rotation and Alternation: Using insecticides with different modes of action in sequence to reduce the continuous selection pressure from a single mechanism slideshare.netirac-online.org.
Mixtures: Applying formulations containing a mixture of insecticides with different modes of action to target pests with multiple vulnerabilities slideshare.netnih.gov.
Integrated Pest Management (IPM): Incorporating a range of control strategies, including cultural practices, biological control, and the judicious use of insecticides based on economic thresholds slideshare.netirac-online.orgahdb.org.uk.
Using Insecticides at Appropriate Rates and Timing: Applying insecticides at recommended label rates and targeting the most vulnerable life stages of the pest can help maximize efficacy and reduce the survival of resistant individuals irac-online.orgahdb.org.uk.
Preserving Susceptible Populations: Strategies such as providing untreated refuges can help maintain a population of susceptible insects that can interbreed with resistant individuals, diluting the frequency of resistance alleles irac-online.orgresearchgate.net.
Monitoring Resistance: Regularly monitoring pest populations for changes in susceptibility to insecticides is crucial for detecting resistance early and adapting management strategies accordingly ahdb.org.ukahdb.org.uk.
Research into this compound resistance management would likely involve evaluating the effectiveness of these strategies against pest populations where this compound resistance is a concern, should its use be relevant in specific contexts. Studies might focus on identifying the specific resistance mechanisms present in target pests and developing strategies that are most effective against those mechanisms ausveg.com.auoup.com. The use of synergists, compounds that can enhance the toxicity of an insecticide by inhibiting detoxification enzymes, could also be a research area for managing metabolic resistance to this compound ausveg.com.auscielo.brresearchgate.net.
Data Table: General Mechanisms of Organophosphate Resistance
| Mechanism | Description | Contributing Factors / Enzymes Involved | Potential Impact on Efficacy |
| Metabolic Detoxification | Increased breakdown or sequestration of insecticide molecules. | Esterases, Glutathione S-transferases (GSTs), Cytochrome P450s (P450s) pjoes.comirac-online.orgscielo.brplos.orgnih.govmdpi.com | Reduced amount of active insecticide reaching the target. |
| Target-Site Insensitivity | Modification of the insecticide's binding site (Acetylcholinesterase) reducing its sensitivity. | Mutations in the ace-1 gene leading to altered AChE enzyme who.intausveg.com.aunih.govmdpi.com | Reduced binding affinity and inhibition of the target enzyme. |
| Reduced Cuticular Penetration | Slower absorption of the insecticide through the insect's outer cuticle. | Thicker cuticle, altered cuticle composition (lipids, proteins) frontiersin.orgresearchgate.net | Delays insecticide entry, allowing more time for detoxification. |
| Behavioral Adaptations | Changes in behavior to avoid contact with the insecticide. | Avoidance of treated areas, cessation of feeding, movement away ahdb.org.ukirac-online.orgresearchgate.net | Reduced exposure to the insecticide. |
Synergistic Formulations and Combinatorial Approaches (e.g., this compound with Spinetoram)
Combining insecticides with different modes of action or using synergistic formulations can be a strategy to manage insecticide resistance and enhance efficacy kisancenter.in. A synergistic effect occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.
Research has explored the potential for synergistic effects between this compound and other insecticides. One study investigated insecticidal compositions containing both Spinetoram and this compound google.com. The research indicated that mixtures of Spinetoram and this compound exhibited synergistic effects against certain pests google.com. Specifically, various mixing ratios of Spinetoram and this compound showed co-toxicity coefficients greater than 120, indicating a synergistic interaction google.com. For example, a ratio of 13:37 (Spinetoram:this compound) showed a co-toxicity coefficient of 190.52, and a ratio of 5:15 showed a co-toxicity coefficient of 186.51 against diamond-back moth under indoor conditions google.com.
The rationale behind such combinations is that this compound, as an organophosphate, acts as an AChE inhibitor (IRAC Group 1B), while Spinetoram (IRAC Group 5) is a spinosyn that targets the insect nervous system, acting on nicotinic acetylcholine (B1216132) receptors and gamma-aminobutyric acid (GABA) receptors herts.ac.ukthegoodscentscompany.comwikipedia.orgcorteva.us. By combining insecticides with distinct modes of action, it may be possible to overcome or delay the development of resistance that pests might have to either compound alone kisancenter.in.
Data from a study on the synergistic effect of Spinetoram and this compound mixtures on diamond-back moth (Plutella xylostella) under laboratory conditions is presented below google.com:
| Spinetoram:this compound Ratio | Co-toxicity Coefficient | Synergistic Effect |
| 13:37 | 190.52 | Synergistic |
| 23:27 | 175.77 | Synergistic |
| 3:11 | >120 | Synergistic |
| 5:15 | 186.51 | Synergistic |
| 7:13 | >120 | Synergistic |
| 9:11 | >120 | Synergistic |
| 11:9 | >120 | Synergistic |
These findings suggest that specific combinations of this compound and Spinetoram can provide enhanced insecticidal activity compared to the individual compounds, potentially offering a tool for resistance management by increasing the effectiveness against pest populations that may have developed resistance to single active ingredients google.comkisancenter.in.
Integration within Integrated Pest Management (IPM) Frameworks
Integrated Pest Management (IPM) is a comprehensive approach to pest control that utilizes a combination of methods to manage pest populations while minimizing risks to human health and the environment epa.govfao.orgeuropa.euucanr.edunsw.gov.au. IPM emphasizes long-term prevention and relies on understanding pest life cycles and their interaction with the environment epa.govucanr.edu. Key components of IPM include monitoring pest populations, setting action thresholds, employing cultural and biological control methods, and using pesticides judiciously when necessary epa.govucanr.edunsw.gov.au.
While this compound itself is an older organophosphate insecticide to which resistance has been observed and is not currently widely used in crop protection herts.ac.ukgoogle.com, the principles of integrating chemical controls within an IPM framework are relevant. IPM aims to reduce reliance on chemical pesticides and delay the development of resistance by incorporating diverse control strategies fao.orgirac-online.org.
The integration of any insecticide, including potential synergistic formulations involving compounds like this compound, within an IPM framework requires careful consideration of the specific pest, crop, and local conditions, prioritizing non-chemical methods and using chemical controls only when necessary and in a manner that supports long-term sustainability epa.govfao.orgirac-online.org.
Environmental Fate, Transformation, and Ecosystem Dynamics
Environmental Degradation Pathways of Lythidathion
Pesticides in the environment can undergo degradation through both biotic and abiotic processes orst.eduscielo.org.mx. Key abiotic pathways include hydrolysis and photolysis, while biotic degradation is primarily mediated by microorganisms orst.eduscielo.org.mx. The specific degradation pathways and rates are crucial for understanding the persistence and potential impact of this compound in different environmental matrices.
Hydrolysis and Photolysis Kinetics in Aquatic and Terrestrial Systems
Hydrolysis involves the chemical reaction of a compound with water, leading to the formation of new products wur.nl. This process is influenced by factors such as pH and temperature wur.nlnih.gov. Photolysis, on the other hand, is the degradation of a compound through exposure to sunlight orst.edu. Both hydrolysis and photolysis can occur in aquatic and, to some extent, terrestrial systems orst.edu.
Research on other organophosphate pesticides has shown that hydrolysis can be a significant degradation pathway in water, with rates often dependent on pH nih.govajol.info. For instance, the hydrolysis of phoxim (B1677734) in water showed increased degradation with increasing pH, with half-lives varying significantly across different pH values nih.gov. Similarly, photolysis can contribute to pesticide degradation in water, and its effectiveness can be influenced by factors like the presence of sensitizers or humic acids nih.gov. Studies on other pesticides have also investigated the photodegradation kinetics in water and on surfaces, highlighting the influence of the surrounding medium smu.edu.
While specific detailed kinetic data for this compound's hydrolysis and photolysis in aquatic and terrestrial systems were not extensively available in the search results, the general principles observed for other organophosphate pesticides suggest that these abiotic processes are likely to play a role in its environmental dissipation nih.govajol.info.
Microbial and Biotic Degradation Processes in Soil Environments
Microbial degradation is considered a primary mechanism for the breakdown and detoxification of many pesticides in soil environments scielo.org.mx. Microorganisms, including bacteria and fungi, possess the biochemical machinery, such as enzymes like phosphotriesterase, to metabolize xenobiotic compounds and use them as nutrient sources scielo.org.mxnih.gov. The efficiency of microbial degradation in soil is influenced by various factors, including soil type, organic matter content, moisture, pH, temperature, nutrient availability, and the presence of adapted microbial populations nih.govnih.govfrontiersin.orgresearchgate.net.
Soils with high organic matter content often promote microbial activity, leading to enhanced degradation of pesticides researchgate.net. The presence of indigenous microbial populations that have adapted to the presence of pesticides can also significantly contribute to their breakdown scielo.org.mx. Research on other organophosphate-degrading microorganisms has demonstrated the potential for bioremediation of contaminated soils using isolated bacterial strains or consortia scielo.org.mxnih.gov.
Environmental Persistence and Mobility in Agricultural Landscapes
The persistence of a pesticide in the environment is often expressed in terms of its half-life, which is the time required for half of the original quantity to break down orst.edu. Pesticides can be categorized based on their soil half-lives as nonpersistent (less than 30 days), moderately persistent (30 to 100 days), or persistent (more than 100 days) oregonstate.edu. Mobility refers to the potential of a pesticide to move through the environment, which is influenced by its properties such as soil sorption coefficient, water solubility, and vapor pressure, as well as environmental factors like weather, soil characteristics, and topography researchgate.netoregonstate.edu.
Pesticide persistence and mobility are critical factors determining their potential to contaminate groundwater and surface water researchgate.netoregonstate.edu. Pesticides that are highly mobile and persistent pose a greater risk of leaching into groundwater or being transported via runoff to surface water bodies researchgate.netoregonstate.edu. Sorption to soil particles can reduce a pesticide's mobility, keeping it within the root zone where it may be subject to degradation or plant uptake oregonstate.edu. However, strong sorption can also make the pesticide less available for microbial degradation oregonstate.edu.
Limited specific data on the persistence and mobility of this compound in agricultural landscapes were found in the immediate search results. However, one source mentions a soil DT50 (the time for 50% dissipation) of approximately 34 weeks in loamy and humous sandy soils for a related entry in The Pesticide Manual scribd.com. This suggests a moderate to potentially high persistence in soil environments, depending on the specific definition used (34 weeks is approximately 238 days, which would classify it as persistent based on the 100-day threshold) oregonstate.edu.
Characterization and Transformation of Environmental Metabolites
When pesticides degrade in the environment, they often form transformation products or metabolites orst.edufrontiersin.org. These metabolites can have different physicochemical properties and toxicities compared to the parent compound frontiersin.orgmdpi.com. Characterizing these environmental metabolites and understanding their transformation pathways is essential for a comprehensive assessment of the environmental impact of a pesticide frontiersin.orgnih.gov.
Transformation processes in the environment, such as microbial transformation, photolysis, and hydrolysis, can lead to the formation of various metabolites frontiersin.org. Studies on other organophosphate pesticides have shown that their transformation products can sometimes be more persistent or exhibit greater toxicity than the original compounds mdpi.com. Therefore, identifying and evaluating the fate and effects of these metabolites is a crucial aspect of environmental risk assessment frontiersin.org.
While the search results did not provide specific details on the environmental metabolites of this compound or their characterization and transformation pathways, the general understanding of pesticide degradation indicates that such metabolites are likely to be formed orst.edufrontiersin.org. Further research would be needed to identify these specific metabolites and assess their environmental behavior and potential impact.
Research on Formulation Technologies for Modulating Environmental Stability and Residue Longevity
Pesticide formulations can play a significant role in influencing their environmental fate, including their stability and the longevity of residues googleapis.com. Research into formulation technologies aims to optimize the delivery and performance of pesticides while minimizing their potential negative environmental impacts googleapis.com. This can involve developing formulations that control the release rate of the active ingredient, enhance its stability under specific environmental conditions, or promote its degradation after it has served its purpose googleapis.com.
For example, slow-release formulations can help to maintain a desired concentration of the pesticide over a longer period, potentially reducing the need for frequent applications and thus lowering the total amount of pesticide introduced into the environment googleapis.com. Research also explores methods to improve the stability of pesticides in soil or other matrices to ensure they remain effective for the intended duration google.com. Conversely, formulations can also be designed to enhance the degradation of the pesticide in specific environmental compartments, such as in water after runoff, to reduce exposure to non-target organisms smu.edu.
While specific research on formulation technologies for this compound was not detailed in the provided search results, the general principles of pesticide formulation research are applicable googleapis.com. Developing improved formulations for this compound could potentially involve strategies to modulate its environmental stability and residue longevity in agricultural landscapes, aiming to optimize its efficacy while mitigating potential environmental risks.
Advanced Analytical Methodologies for Lythidathion Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for separating Lythidathion from matrix interferences before detection and quantification. The choice of chromatographic technique often depends on the physical and chemical properties of the analyte and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides. pragolab.czhpst.cz While specific detailed research findings on this compound analysis solely by GC-MS were not extensively available in the search results, GC-MS is a common tool in multi-residue pesticide analysis. hpst.cznih.gov The technique involves separating compounds based on their boiling points and interaction with the stationary phase in a GC column, followed by detection and identification based on their mass-to-charge ratio (m/z) fragments in the mass spectrometer. GC-MS/MS, a more advanced version using a triple quadrupole mass spectrometer, offers enhanced sensitivity and selectivity by employing selected reaction monitoring (SRM) acquisition mode, which helps reduce false positive results in complex matrices like edible oils. pragolab.czhpst.cz Confirmation of pesticides by GC/MS/MS is based on comparing the sample's GC retention time and product ion abundance ratios against those of a reference standard. usda.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-QTOF-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a powerful technique for the analysis of a wide range of pesticides, including those that are polar or less volatile and thus not suitable for GC. ca.govnih.gov LC-MS/MS methods are frequently used for multi-residue pesticide analysis in various matrices, including food and environmental samples. nih.govca.govnih.gov The technique involves separating compounds using liquid chromatography and then detecting and quantifying them using a mass spectrometer, often a triple quadrupole, in multiple reaction monitoring (MRM) or dynamic multiple reaction monitoring (dMRM) mode. ca.gov This allows for high sensitivity and specificity by monitoring specific precursor-to-product ion transitions characteristic of the analyte. ca.gov Ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) offers high resolution and accurate mass measurements, enabling retrospective data analysis and improved identification capabilities. While direct mentions of this compound analysis specifically by UHPLC-QTOF-MS were not prominent, LC-MS/MS is mentioned in the context of analyzing various pesticides, including this compound, in metabolomics profiling studies. researchgate.netresearchgate.net
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers complementary selectivity to both GC and LC and can be coupled with MS detection. While the search results did not provide specific examples of this compound analysis using SFC, the technique is applicable to a range of compounds and could potentially be used for this compound analysis, particularly for compounds that are challenging to analyze by traditional GC or LC.
Advanced Spectroscopic and Ion Mobility Spectrometry Approaches (e.g., DART-MS, IMS, Raman)
Advanced spectroscopic and ion mobility spectrometry techniques can provide additional dimensions of analysis for this compound, offering rapid screening or structural information.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid ambient ionization technique that allows for the direct analysis of samples with minimal or no sample preparation. spectralworks.comnih.govbruker.com DART-MS can be used to identify various chemical compounds, including pesticides, on surfaces or in solid/liquid matrices. spectralworks.comnih.govbruker.com It relies on gas-phase ionization and can generate positive or negative ions. spectralworks.comnih.gov DART-MS has been explored for pesticide residue monitoring on vegetables and rapid screening applications. nih.gov Research indicates that DART-MS, along with Ion Mobility Spectrometry (IMS) and Raman spectroscopy, is being investigated for pesticide residue analysis.
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they drift through a buffer gas under an electric field. Coupling IMS with MS provides an additional separation dimension, improving the confidence of identification and enabling the separation of isomers that may not be resolved by chromatography alone. IMS has been applied in pesticide residue analysis. A study mentions the K0 and drift times of pesticides, including this compound, obtained using IMS.
Raman Spectroscopy is a non-destructive spectroscopic technique that provides information about the vibrational modes of molecules, offering a unique chemical fingerprint. horiba.comriverd.com It can be used for the identification and characterization of materials. horiba.comriverd.com While primarily used for structural identification and characterization of various compounds, including carotenoids and other chemicals, its application for direct this compound detection in complex samples might be limited by sensitivity unless coupled with enhancement techniques like Surface-Enhanced Raman Spectroscopy (SERS). mdpi.comresearchgate.net Raman spectroscopy is being explored in pesticide residue analysis research.
Sample Preparation and Cleanup Methodologies (e.g., QuEChERS, dSPE, m-PFC)
Effective sample preparation and cleanup are critical steps in pesticide analysis to extract the analyte from the matrix and remove interfering substances that could affect the analytical measurement.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation approach for the multi-residue analysis of pesticides in food and agricultural samples. nih.govquechers.euscharlab.comchromatographyonline.com The basic QuEChERS procedure involves extracting the sample with acetonitrile, followed by a salting-out step using salts like magnesium sulfate (B86663) (MgSO4) to induce phase separation and remove water. nih.govquechers.euscharlab.comchromatographyonline.com This is often followed by a cleanup step using dispersive solid-phase extraction (dSPE), where bulk amounts of SPE sorbents (e.g., PSA, C18, GCB) are mixed with the extract to remove matrix co-extractives such as sugars, lipids, and pigments. nih.govquechers.euscharlab.com Different dSPE sorbents are used depending on the matrix composition. QuEChERS is highly versatile and has been applied to various matrices beyond fruits and vegetables. scharlab.com
Dispersive Solid-Phase Extraction (dSPE) is an integral part of the QuEChERS method, providing a simple and effective way to clean up the sample extract by removing matrix interferences. nih.govquechers.eu
Micro-Packed Flow Cell (m-PFC) is a technique that was not specifically detailed in the provided search results in the context of this compound sample preparation.
Method Validation, Sensitivity, and Specificity in Complex Matrices
Method validation is essential to ensure that an analytical method is fit for its intended purpose. elementlabsolutions.comnih.govresearchgate.net Key validation parameters include sensitivity, specificity (or selectivity), accuracy, precision, linearity, and robustness. elementlabsolutions.comnih.govresearchgate.neteuropa.eudemarcheiso17025.com
Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations, often expressed by the limit of detection (LOD) and limit of quantification (LOQ). elementlabsolutions.comdemarcheiso17025.com Achieving low LODs and LOQs is crucial for trace level pesticide analysis to meet regulatory requirements. pragolab.cznih.gov
Specificity (or selectivity) is the ability to unequivocally assess the analyte in the presence of other components in the sample matrix. elementlabsolutions.comnih.govresearchgate.neteuropa.eudemarcheiso17025.com This is particularly important in complex matrices where numerous interfering substances may be present. elementlabsolutions.comeuropa.eu Chromatographic separation coupled with selective detection techniques like MS/MS significantly enhances specificity. pragolab.czeuropa.eu
Validation in complex matrices, such as food or environmental samples, involves demonstrating that the method performs reliably despite the presence of matrix components that can cause signal enhancement or suppression (matrix effects). nih.gov Matrix-matched calibration standards or the use of internal standards, such as isotopically labeled analogues, are often employed to compensate for matrix effects and improve the accuracy and reliability of quantification. nih.goveurl-pesticides.eu Recovery studies are also performed to assess the efficiency of the extraction and cleanup procedures. researchgate.neteurl-pesticides.eu
Development and Utilization of Certified Reference Standards for this compound Analysis
The development and utilization of certified reference standards (CRSs), also known as certified reference materials (CRMs), are fundamental aspects of quality assurance and quality control in analytical chemistry laboratories iaea.orgresearchgate.net. CRMs are reference materials accompanied by a certificate, with one or more property values certified by a procedure that establishes traceability to a unit of measurement, and each certified value is accompanied by an uncertainty at a stated level of confidence iaea.org.
CRMs are widely recognized and recommended by international, national, and professional organizations for various purposes in analytical chemistry iaea.orgnist.gov. Their primary applications include the calibration of analytical instruments, validation and verification of analytical methods, assessment of method and instrument performance, establishing traceability of measurement results, and determining the uncertainty of these results iaea.orgresearchgate.netnist.govxrfscientific.com. Using CRMs helps ensure the reliability and comparability of analytical data across different laboratories and over time researchgate.net.
The development of a certified reference standard involves a rigorous process to ensure its homogeneity, stability, and accurate characterization of the certified property values xrfscientific.comusl.com.pl. This typically includes synthesizing or purifying the compound to a high degree of purity, followed by extensive testing using multiple independent analytical methods in accredited laboratories to assign the certified value and its associated uncertainty iaea.orgnist.govusl.com.pl. Producers of certified reference materials are often accredited under standards such as ISO 17034 and ISO/IEC 17025, which outline the requirements for the production and characterization of CRMs xrfscientific.comusl.com.pltrilogylab.comtrajanscimed.comsigmaaldrich.com.
For a compound like this compound, if routine analysis were required, the availability and appropriate use of certified reference standards would be essential for ensuring the accuracy and reliability of analytical results. These standards would serve as benchmarks for validating analytical methods used to detect and quantify this compound in various matrices, such as environmental samples or food products. Utilizing a this compound CRM would involve analyzing the standard under the same conditions as the samples to assess the performance of the analytical method, verify calibration, and estimate measurement uncertainty iaea.orgnist.gov.
Future Research Directions and Innovations in Lythidathion Studies
Advanced Computational Chemistry and Cheminformatics for Rational Agrochemical Design
Metabolomic Investigations into Biochemical Changes in Biological Systems Associated with Lythidathion
Metabolomics is a valuable tool for investigating the biochemical changes in biological systems exposed to pesticides and can help identify biomarkers of exposure and understand the mechanisms of toxicity frontiersin.orgnih.govresearchgate.netsokjmls.com.ngfrontiersin.orgscielo.org.cocreative-proteomics.comnih.govnih.gov. Studies using metabolomics have explored the impact of pesticide exposure on various metabolic pathways, including mitochondrial energy metabolism, fatty acid and lipid metabolism, and amino acid metabolism nih.govresearchgate.net. Metabolomic assessments can provide a comprehensive view of metabolic perturbations and potentially offer insight into the underlying biological mechanisms contributing to health outcomes frontiersin.orgresearchgate.net. While metabolomics is being increasingly applied to understand the effects of pesticide exposure on biological systems, including humans and plants, specific metabolomic investigations focused on the biochemical changes in biological systems directly associated with this compound exposure are not present in the provided search results.
Q & A
Q. How can researchers mitigate bias when analyzing conflicting data on this compound’s therapeutic potential?
- Answer : Pre-register hypotheses and analytical plans on platforms like Open Science Framework (OSF). Use independent replication labs for critical experiments and apply meta-analytical techniques to aggregate findings. Disclose funding sources and conflicts of interest in the manuscript .
Data Management and Reporting
Q. What formats are optimal for sharing raw spectral data (NMR, MS) and computational scripts in this compound studies?
- Answer : Deposit spectra in public repositories (e.g., MetaboLights) with annotated peak lists. Share Python/R scripts for QSAR modeling on GitHub, including version control and dependency files. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata curation .
Q. How should researchers address discrepancies between theoretical predictions and experimental results in this compound’s reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
